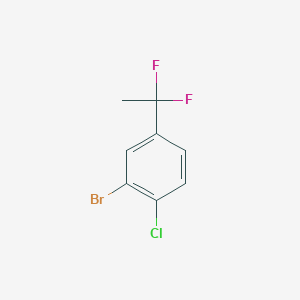

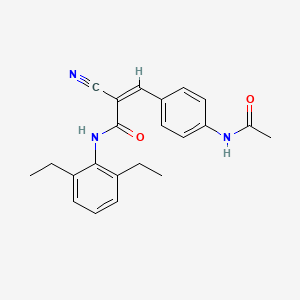

![molecular formula C17H17N3O2 B2659193 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1797160-90-7](/img/structure/B2659193.png)

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a practical two-step process. The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

Imidazopyridines, the imidazole ring fused with the pyridine moiety, are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . Among these derivatives, imidazo[1,2-a]pyridine is the most important in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications

Melatonin Receptor Ligand

2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, a derivative of imidazo[1,2-a]pyridine, has been researched for its potential as a melatonin receptor ligand. Studies have shown that certain imidazo[1,2-a]pyridines, including variants like 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, exhibit significant binding affinities for melatonin receptors, indicating potential applications in disorders related to melatonin receptor dysfunctions (El Kazzouli et al., 2011).

Antiulcer Agents

Imidazo[1,2-a]pyridine derivatives, like 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, have been identified as novel antiulcer agents. They demonstrate gastric antisecretory and cytoprotective properties, which are not related to histamine (H2) receptor antagonism or prostaglandin analogues. This suggests their potential in developing new treatments for ulcerative conditions (Kaminski et al., 1985).

Fluorescent Probes for Mercury Ion Detection

Research has shown that certain imidazo[1,2-a]pyridine derivatives can act as efficient fluorescent probes for mercury ion detection. This application is significant for environmental monitoring and safety, where rapid and accurate detection of mercury levels is critical (Shao et al., 2011).

Imaging Probes for Peripheral Benzodiazepine Receptors

Imidazo[1,2-a]pyridine derivatives, including similar compounds to 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, have been developed as imaging probes for peripheral benzodiazepine receptors. This application is particularly relevant in the field of nuclear medicine for diagnostic purposes (Katsifis et al., 2000).

Antitumor Activity

Recent studies have explored the antitumor activities of imidazo[1,2-a]pyridine derivatives, including those structurally similar to 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide. These compounds have shown promising results against various cancer cell lines, indicating potential applications in cancer therapy (Chena et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-22-12-17(21)19-14-8-4-3-7-13(14)15-11-20-10-6-5-9-16(20)18-15/h3-11H,2,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTHEJATOKEBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)

![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)